molecular formula C8H16N4O4 B6330386 N-omega-Carboxymethyl-L-arginine (CMA) CAS No. 278610-96-1

N-omega-Carboxymethyl-L-arginine (CMA)

Cat. No.: B6330386
CAS No.: 278610-96-1
M. Wt: 232.24 g/mol
InChI Key: AZYVWHCRKHJLRB-YFKPBYRVSA-N
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Description

N-omega-Carboxymethyl-L-arginine (CMA) is an acid-labile advanced glycation end product (AGE) that was discovered in enzymatic hydrolysate of glycated collagen . It has also been detected in human serum, and its level in patients with diabetes was found to be higher than in people without the disease .


Synthesis Analysis

The AGE structure N-omega-Carboxymethyl-L-arginine (CMA) is produced by oxidation in glycated collagen . During incubation of glucose with collagen, CMA formation was enhanced with increasing glucose concentration . It was inhibited in the presence of dicarbonyl-trapping reagents and a metal chelator . CMA formation was also observed upon incubating collagen with glyoxal .


Molecular Structure Analysis

The molecular formula of N-omega-Carboxymethyl-L-arginine (CMA) is C8H16N4O4 .


Chemical Reactions Analysis

N-omega-Carboxymethyl-L-arginine (CMA), N-omega-carboxyethyl-arginine (CEA) and N-delta-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) have been identified as L-arginine-derived advanced glycation end products (AGEs) formed by non-enzymatic reactions between reducing sugars such as glucose and amino groups in proteins .


Physical and Chemical Properties Analysis

The molecular weight of N-omega-Carboxymethyl-L-arginine (CMA) is 232.24 g/mol . It has a complexity of 279 .

Mechanism of Action

Safety and Hazards

Increased plasma levels of these NOS inhibitors, and thus impaired generation of NO in vivo has been associated with the pathogenesis of vascular complications such as kidney failure and atherosclerosis .

Biochemical Analysis

Biochemical Properties

CMA interacts with various enzymes and proteins. It has been found to weakly inhibit the in vitro activities of endothelium type nitric oxide synthases (NOS), which are enzymes that produce nitric oxide (NO), a molecule involved in several physiological and pathological processes . CMA also potentially inhibits arginase, an enzyme that modulates intracellular L-arginine bioavailability .

Cellular Effects

The effects of CMA on cells are complex and multifaceted. It has been associated with the pathogenesis of vascular complications such as kidney failure and atherosclerosis due to its structural similarity to endogenous inhibitors of NOS . This suggests that CMA may influence cell signaling pathways and gene expression related to these diseases.

Molecular Mechanism

At the molecular level, CMA exerts its effects through various mechanisms. It inhibits the activities of NOS and arginase, potentially affecting NO biosynthesis and L-arginine bioavailability within cells

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CMA can change over time. For instance, when various protein samples were incubated with glucose, the CMA content increased in a time-dependent manner only in glycated collagen . This suggests that CMA’s effects on cellular function may vary depending on the duration of exposure and the specific conditions of the experiment.

Metabolic Pathways

CMA is involved in the metabolic pathway of L-arginine, a crucial amino acid. It is formed by the non-enzymatic reaction of L-arginine with reducing sugars

Properties

IUPAC Name

(2S)-2-amino-5-[[N'-(carboxymethyl)carbamimidoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O4/c9-5(7(15)16)2-1-3-11-8(10)12-4-6(13)14/h5H,1-4,9H2,(H,13,14)(H,15,16)(H3,10,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYVWHCRKHJLRB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNC(=NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNC(=NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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